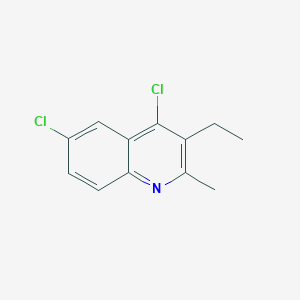

4,6-Dichloro-3-ethyl-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1136-63-6 |

|---|---|

Molecular Formula |

C12H11Cl2N |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

4,6-dichloro-3-ethyl-2-methylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-3-9-7(2)15-11-5-4-8(13)6-10(11)12(9)14/h4-6H,3H2,1-2H3 |

InChI Key |

BGBOSMGZGANSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=CC(=CC2=C1Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 3 Ethyl 2 Methylquinoline

Classical Approaches and Their Adaptations

Classical methods for quinoline (B57606) synthesis, developed from the late 19th to the early 20th century, rely on the condensation and cyclization of anilines with carbonyl compounds or their derivatives. These reactions, while foundational, often require harsh conditions such as strong acids and high temperatures. nih.gov

Skraup-Doebner-von Miller Type Reactions

The Skraup-Doebner-von Miller synthesis and its variations are cornerstone methods for quinoline formation, typically involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds under strong acidic conditions. nih.govwikipedia.org The Doebner-von Miller reaction, an extension of the Skraup synthesis, allows for greater substituent diversity. nih.gov

To synthesize 4,6-dichloro-3-ethyl-2-methylquinoline via a Doebner-von Miller approach, a plausible pathway would involve the reaction of 4-chloroaniline (B138754) with an appropriately substituted α,β-unsaturated ketone. The key challenge lies in designing the carbonyl component to yield the desired 2-methyl, 3-ethyl substitution pattern. A potential precursor would be 2-ethyl-1-penten-3-one. The reaction would proceed via conjugate addition of the aniline, followed by acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. The initial 4-chloro substituent is carried over from the aniline starting material. The second chlorine atom at the 4-position would need to be introduced in a subsequent step, likely via activation of the corresponding 4-hydroxyquinoline (B1666331) (quinolone) intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃).

Hypothetical Reactants for Skraup-Doebner-von Miller Synthesis:

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product | Final Step |

| 4-Chloroaniline | 2-Ethyl-1-penten-3-one | H₂SO₄, Oxidant | 6-Chloro-3-ethyl-2-methylquinolin-4-ol | Chlorination with POCl₃ |

Friedländer Condensation Variants

The Friedländer synthesis provides a more convergent approach, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). nih.gov

For the target molecule, a suitable starting material would be 2-amino-5-chlorobenzophenone (B30270) or a related ketone. However, to achieve the specific 2-methyl and 3-ethyl substitution, the reaction partner would need to be 2-pentanone. The reaction would proceed by initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. A significant challenge in this approach is controlling the regioselectivity of the condensation. A more direct, albeit hypothetical, precursor would be a 2-amino-5-chlorophenyl ketone bearing the ethyl group, which would then react with acetone. Subsequent chlorination at the 4-position would still be necessary.

Hypothetical Reactants for Friedländer Condensation:

| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst | Intermediate Product | Final Step |

| 1-(2-Amino-5-chlorophenyl)propan-1-one | Propanal | Acid or Base | 6-Chloro-3-ethyl-2-methylquinolin-4-ol | Chlorination with POCl₃ |

Pfitzinger Reaction Analogues

The Pfitzinger reaction utilizes isatin (B1672199) or its derivatives, which are opened under basic conditions to form an isatoic acid intermediate. This intermediate then condenses with a carbonyl compound to yield a quinoline-4-carboxylic acid. jptcp.com

To apply this to the synthesis of this compound, one would start with 5-chloroisatin. Treatment with a base like sodium hydroxide (B78521) would open the ring to form sodium 2-amino-5-chlorophenylglyoxylate. This intermediate would then be condensed with 2-pentanone. The subsequent cyclization and decarboxylation would yield 6-chloro-3-ethyl-2-methylquinoline. As with other methods, a final chlorination step would be required to install the chlorine at the 4-position.

Hypothetical Reactants for Pfitzinger Reaction:

| Isatin Derivative | Carbonyl Compound | Reagents | Intermediate Product | Final Step |

| 5-Chloroisatin | 2-Pentanone | Base (e.g., NaOH) | 6-Chloro-3-ethyl-2-methylquinoline-4-carboxylic acid | Decarboxylation & Chlorination |

Conrad-Limpach-Knorr Synthesis and Related Methods

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org This reaction can lead to either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions. For the target compound, the Conrad-Limpach pathway is more relevant.

The synthesis would begin with the condensation of 4-chloroaniline with a β-ketoester, such as ethyl 2-ethylacetoacetate. The initial reaction forms a β-anilinoacrylate intermediate. Thermal cyclization of this intermediate, often carried out in a high-boiling solvent like Dowtherm A, leads to the formation of 6-chloro-3-ethyl-4-hydroxy-2-methylquinoline. orgsyn.orgnih.gov The final step is the conversion of the 4-hydroxy group to a chloro group using a reagent like phosphorus oxychloride. prepchem.com This method offers a high degree of control over the substitution pattern at positions 2, 3, and 4 of the quinoline ring.

Hypothetical Reactants for Conrad-Limpach Synthesis:

| Aniline Derivative | β-Ketoester | Conditions | Intermediate Product | Final Step |

| 4-Chloroaniline | Ethyl 2-ethylacetoacetate | Thermal Cyclization (~250 °C) | 6-Chloro-3-ethyl-4-hydroxy-2-methylquinoline | Chlorination with POCl₃ |

Modern Catalytic Strategies in Quinoline Synthesis

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclizations to Form the Quinoline Core

Transition metals, particularly palladium (Pd), copper (Cu), iron (Fe), and rhodium (Rh), have been extensively used to catalyze the formation of the quinoline ring system. nih.govfrontiersin.orgdntb.gov.ua These reactions often involve C-H activation, cross-coupling, and cycloisomerization pathways.

A potential strategy for synthesizing the target compound could involve a palladium-catalyzed annulation reaction. For instance, a reaction between 2-iodo-4-chloroaniline and an alkyne such as 3-methyl-1-hexyne (B1595816) could be envisioned. The palladium catalyst would facilitate a sequence of cross-coupling and cyclization steps to construct the quinoline core. The regioselectivity of the alkyne insertion would be critical to ensure the correct placement of the methyl and ethyl groups.

Another approach could be an intramolecular cyclization of a pre-functionalized substrate. For example, a 2-alkynyl-substituted aniline could be cyclized in the presence of a transition metal catalyst. The synthesis of the necessary precursor, such as 1-(2-amino-5-chlorophenyl)-2-pentyne, would be a key initial step. Subsequent metal-catalyzed cyclization would then form the quinoline ring. The final chlorination at the 4-position would likely still be required unless the cyclization strategy can be designed to incorporate it directly.

General Scheme for Transition Metal-Catalyzed Synthesis:

| Substrate 1 | Substrate 2 | Catalyst System | General Mechanism |

| Substituted Aniline (e.g., 2-haloaniline) | Substituted Alkyne or Alkene | Pd, Cu, Fe, or Rh complex with ligands | Cross-coupling, C-H activation, Cyclization |

| Pre-formed acyclic precursor | - | Metal Catalyst (e.g., Ag(I), Au(I)) | Intramolecular hydroamination/cycloisomerization |

These modern methods offer potential advantages in terms of reaction conditions and scope, but the synthesis of the required advanced starting materials can be more complex than the readily available precursors used in classical syntheses.

Organocatalytic Methodologies for Quinolines

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to traditional metal-based catalysis by avoiding the use of toxic and expensive metals. researchgate.netnih.gov These methodologies are increasingly applied to the construction of quinoline cores. nih.gov Organocatalyzed reactions for quinoline synthesis often involve cascade or domino sequences, where multiple bonds are formed in a single operation, enhancing synthetic efficiency. thieme-connect.com

An example is the organocatalytic aza-Michael–aldol cascade reaction between α-carbonyl anilines and propargyl aldehydes, which can lead to polysubstituted quinolines after a subsequent aromatization step. thieme-connect.com The choice of N-protecting groups on the aniline starting material can have a significant impact on the reaction outcome, potentially leading to chiral 1,4-dihydroquinolines instead of the fully aromatized quinoline. thieme-connect.com Another approach involves a one-pot procedure that provides access to polycyclic hexahydrocyclopenta[b]quinoline derivatives with high stereoselectivity, demonstrating the capability of organocatalysis to construct complex fused ring systems. nih.govacs.org

While specific organocatalytic routes to this compound are not detailed in the literature, these general methods provide a framework. A hypothetical approach could involve the reaction of a suitably substituted 2-aminoaryl ketone with a carbonyl compound containing the ethyl group, catalyzed by a chiral secondary amine or a Brønsted acid to control the stereochemistry and promote the cyclization cascade. The development of such a route would align with the principles of green and sustainable chemistry. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinolines aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov Strategies include the use of recyclable reaction media, catalyst-free conditions, and alternative energy sources. nih.govresearchgate.net These principles are highly relevant for the industrial production of specialized chemicals like this compound.

Solvent-Free Reaction Methodologies

Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced purification steps, and often lower energy consumption. tandfonline.comresearchgate.net The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group, is particularly amenable to solvent-free conditions. tandfonline.comeurekaselect.com

Various catalysts have been employed to promote solvent-free Friedländer reactions, including bismuth(III) chloride (BiCl₃) and magnetite nanoparticle-supported acidic ionic liquids. tandfonline.comeurekaselect.com These reactions are typically conducted by heating a mixture of the reactants and the catalyst, leading to high yields of poly-substituted quinolines. eurekaselect.com For instance, the reaction between 2-amino-5-chlorobenzophenone and ethyl acetoacetate (B1235776) can be efficiently catalyzed under solvent-free conditions. tandfonline.com This approach minimizes waste and simplifies the work-up procedure, as the catalyst can often be recovered and reused. tandfonline.comresearchgate.net

Table 1: Comparison of Catalysts in a Model Solvent-Free Friedländer Reaction

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| None | 70 | 80 | 0 tandfonline.com |

| IL-1@Fe₃O₄ | 70 | 25 | 96 tandfonline.com |

| BiCl₃ | 80 | 10 | 98 eurekaselect.com |

| CsI | 100 | 30 | 95 researchgate.net |

This table presents data for model reactions, such as the synthesis of 2,4-disubstituted quinolines, to illustrate the effectiveness of solvent-free methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity. acs.orgeurekaselect.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating methods. nih.govacs.org

This technique has been successfully applied to various quinoline syntheses, including multicomponent reactions. acs.orgnih.gov For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both a solvent and a catalyst can produce quinolines in excellent yields in just a few minutes, compared to days for the unassisted reaction at room temperature. proquest.com The efficiency of microwave heating can be seen in the optimization of reactions where increasing the temperature under microwave irradiation leads to a significant increase in product yield up to an optimal point. proquest.com This rapid and efficient construction of the quinoline scaffold is highly advantageous for creating libraries of compounds for research and development. acs.org

Table 2: Effect of Temperature on a Microwave-Assisted Quinoline Synthesis

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 160 | 5 | 85 proquest.com |

| 2 | 180 | 5 | 90 proquest.com |

| 3 | 200 | 5 | 95 proquest.com |

| 4 | 220 | 5 | 94 proquest.com |

Data from a model reaction of 2-aminobenzophenone (B122507) with a cyclic ketone in acetic acid. proquest.com

Flow Chemistry Applications for Continuous Production

Continuous flow chemistry offers a safer, more scalable, and highly controllable alternative to traditional batch processing for the synthesis of chemical compounds. researchgate.netresearchgate.net In a flow reactor, reagents are pumped through a network of tubes where they mix and react, allowing for precise control over parameters like temperature, pressure, and residence time. vapourtec.com This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. acs.org

The synthesis of quinolines has been successfully adapted to continuous flow systems. For example, a continuous photochemical process can produce various substituted quinolines through a tandem photoisomerization-cyclization cascade with high throughput, exceeding one gram per hour. vapourtec.com This method can be "telescoped" with subsequent reactions, such as a hydrogenation step, to produce tetrahydroquinolines in a continuous stream. vapourtec.com Flow chemistry enables the safe and scalable production of quinoline derivatives, making it an attractive platform for the industrial synthesis of specific targets like this compound. researchgate.net

Chemo- and Regioselective Considerations in Synthetic Route Design for Substituted Quinolines

The synthesis of a polysubstituted quinoline such as this compound presents a significant challenge in controlling the precise placement of each substituent on the heterocyclic core. Chemo- and regioselectivity are therefore paramount in the design of an effective synthetic route. acs.orgresearchgate.net

Classical quinoline syntheses like the Doebner-von Miller, Skraup, or Friedländer reactions inherently control regioselectivity based on the substitution pattern of the starting aniline and the nature of the carbonyl partner. nih.gov For the target molecule, a plausible Friedländer approach would involve the condensation of 2-amino-5-chlorophenyl ethyl ketone with an acetylacetone (B45752) derivative, although controlling side reactions and ensuring the desired cyclization pattern would be critical.

Modern synthetic methods offer more sophisticated control over regioselectivity. For example, directed C-H activation and functionalization allow for the late-stage introduction of substituents at specific positions on a pre-formed quinoline ring. mdpi.com Transition-metal-catalyzed reactions can achieve selective functionalization at positions that are otherwise difficult to access. acs.org For instance, quinoline N-oxides can be used as substrates to direct functionalization specifically to the C2 or other positions. mdpi.com Furthermore, metal-free, one-pot procedures have been developed for the simultaneous introduction of different functional groups, such as sulfonate esters at C3 and chlorides at C4, from quinoline N-oxides, showcasing high levels of chemo- and regioselectivity. rsc.org

Designing a synthesis for this compound requires careful consideration of the order of bond-forming and functionalization steps. One strategy might involve constructing the 6-chloro-3-ethyl-2-methylquinoline core first, followed by a selective chlorination at the C4 position. The choice of chlorinating agent and reaction conditions would be crucial to avoid unwanted reactions at other sites on the molecule.

Chemical Reactivity and Transformation of 4,6 Dichloro 3 Ethyl 2 Methylquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it prone to nucleophilic attack, while the benzene ring is more susceptible to electrophilic substitution.

The two chlorine atoms in 4,6-dichloro-3-ethyl-2-methylquinoline exhibit different reactivities towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4-position is part of the electron-deficient pyridine ring and is activated by the adjacent nitrogen atom. This makes it significantly more susceptible to displacement by nucleophiles compared to the chlorine atom at the C6-position, which is attached to the benzene ring. mdpi.comnih.gov

This differential reactivity allows for selective substitution at the C4-position under controlled reaction conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the C4-chloro group. The reaction with stronger nucleophiles or under more forcing conditions may lead to the substitution of the C6-chloro group as well.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions at the Chlorine Positions

| Nucleophile | Reagent Example | Expected Product at C4 | Reference for Analogy |

| Amine | Ammonia, Alkylamines, Arylamines | 4-Amino-6-chloro-3-ethyl-2-methylquinoline | mdpi.com |

| Alkoxide | Sodium methoxide, Sodium ethoxide | 4-Alkoxy-6-chloro-3-ethyl-2-methylquinoline | mdpi.com |

| Thiolate | Sodium thiophenoxide | 4-(Arylthio)-6-chloro-3-ethyl-2-methylquinoline | researchgate.net |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl-6-chloro-3-ethyl-2-methylquinoline | mdpi.com |

| Azide | Sodium azide | 4-Azido-6-chloro-3-ethyl-2-methylquinoline | researchgate.net |

This table presents predicted reactions based on the known reactivity of other chloroquinolines. Specific experimental validation for this compound is not available in the provided search results.

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene portion of the molecule, as the pyridine ring is deactivated by the protonated nitrogen atom under typical acidic reaction conditions. The preferred positions for electrophilic attack are C5 and C8. pharmaguideline.com The presence of the existing substituents on the quinoline ring of this compound will influence the regioselectivity of further electrophilic substitutions. The directing effects of the chloro, ethyl, and methyl groups need to be considered. For instance, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of 5-nitro and 8-nitro derivatives.

Functional Group Interconversions Involving Side Chains of this compound

The ethyl and methyl substituents on the quinoline ring are also amenable to various chemical transformations, providing avenues for further functionalization of the molecule.

The ethyl group at the C3-position can undergo oxidation at the benzylic position. Depending on the oxidizing agent and reaction conditions, the ethyl group can be converted to a ketone (acetyl group) or a carboxylic acid. For example, oxidation with a supported chromium oxide catalyst has been shown to selectively oxidize an ethyl group to an acetyl group on a related cinnoline (B1195905) ring system. magritek.com Stronger oxidizing agents like potassium permanganate (B83412) could potentially lead to the formation of the corresponding carboxylic acid.

Similarly, the methyl group at the C2-position can be oxidized to a carboxylic acid. The oxidation of methylquinolines to their corresponding carboxylic acids is a known transformation. pvamu.eduyoutube.com This reaction typically requires a strong oxidizing agent. The resulting quinoline-2-carboxylic acid can then undergo further reactions, such as esterification or conversion to an amide.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine atoms at the C4 and C6 positions serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govwiley.comresearchgate.net The differential reactivity of the two chlorine atoms can potentially be exploited to achieve selective or sequential couplings.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. organic-chemistry.orgharvard.edu This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the C4 and/or C6 positions.

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond by coupling the chloroquinoline with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloroquinoline with a primary or secondary amine. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.org

Sonogashira Coupling: This reaction is used to form a C-C bond between the chloroquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org

The higher reactivity of the C4-chloro group suggests that selective mono-functionalization at this position should be achievable under carefully controlled conditions, for instance by using a milder base or a lower reaction temperature. Subsequent functionalization at the C6 position could then be achieved under more forcing conditions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product | Reference for Analogy |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-6-chloro-3-ethyl-2-methylquinoline | researchgate.netnih.gov |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | 4-Vinyl-6-chloro-3-ethyl-2-methylquinoline | rsc.orgnih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-6-chloro-3-ethyl-2-methylquinoline | wikipedia.orgrug.nl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-6-chloro-3-ethyl-2-methylquinoline | wikipedia.orgresearchgate.netnih.gov |

This table outlines potential cross-coupling reactions based on established methodologies for other haloquinolines. The feasibility and selectivity of these reactions for this compound would require experimental verification.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For this compound, this reaction offers a pathway to introduce aryl or vinyl substituents at the C4 and/or C6 positions.

Research on analogous dihaloquinoline systems, such as 4-chloro-6-bromoquinolines, demonstrates that sequential and regioselective couplings are feasible. nih.gov The reactivity of the halogen is paramount, with the C-Br bond reacting preferentially over the C-Cl bond. In the case of this compound, the C4 position is generally more activated towards palladium-catalyzed couplings than the C6 position due to the electronic influence of the heterocyclic nitrogen atom. This allows for selective mono-arylation at the C4 position under controlled conditions. A subsequent, more forcing reaction can then functionalize the C6 position. nih.gov

Typical catalysts for this transformation include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. researchgate.netfishersci.co.uk The choice of base and solvent is critical for efficient reaction, with aqueous solutions of potassium carbonate or potassium phosphate (B84403) in solvents like 1,4-dioxane (B91453) or DMF being common. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloquinolines This table presents generalized conditions based on studies of similar substrates.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%) | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium center and modulates its reactivity. |

| Boron Reagent | Arylboronic acid (1.1 - 1.5 equiv. for mono-coupling) | Source of the aryl group to be coupled. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates the organoboron species. |

| Solvent | 1,4-Dioxane/H₂O, DMF, or Toluene | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling Strategies

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.org This reaction can be applied to this compound to synthesize alkynyl-substituted quinolines, which are valuable intermediates in organic synthesis.

The regioselectivity of the Sonogashira coupling on dihaloquinolines is dictated by the relative reactivity of the C-X bonds (I > Br > Cl > OTf). libretexts.org For a dichloro-substituted substrate, the reaction is expected to occur preferentially at the more electrophilic C4 position. Studies on 2-bromo-4-iodo-quinoline show that the alkyne selectively couples at the C4 position, where the more reactive iodide is located. libretexts.org In the absence of such a reactivity difference between halogens, as in the target molecule, electronic factors make the C4 position the more probable site for the initial coupling.

Standard conditions involve a palladium(0) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base (like triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling on Haloquinolines This table presents generalized conditions based on studies of similar substrates.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Precursor to the active Pd(0) catalyst. |

| Copper Co-catalyst | CuI (1-10 mol%) | Facilitates the formation of the copper(I) acetylide intermediate. |

| Alkyne | Terminal alkyne (1.1 - 1.5 equiv.) | The C(sp) coupling partner. |

| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base to neutralize HX and as a solvent. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |

Buchwald-Hartwig Amination Methods

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction provides a direct route to introduce primary or secondary amine functionalities at the C4 and C6 positions of the quinoline core, yielding valuable aminoquinoline derivatives.

The development of specialized phosphine ligands has been crucial to the broad applicability of this reaction. wikipedia.orgrug.nl For substrates like this compound, sterically hindered and electron-rich biaryl phosphine ligands such as XPhos or BrettPhos are often effective, particularly for coupling with less reactive aryl chlorides. libretexts.org The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle. libretexts.org

Similar to other cross-coupling reactions, selective mono-amination at the more reactive C4 position can be achieved by careful control of stoichiometry and reaction conditions.

Table 3: General Conditions for Buchwald-Hartwig Amination of Dichloroarenes This table presents generalized conditions based on studies of similar substrates.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Palladium precursor. |

| Ligand | XPhos, BINAP, or DPPF (1-5 mol%) | Crucial for catalyst activity and stability. wikipedia.org |

| Amine | Primary or secondary amine (1.2 - 2.0 equiv.) | The nitrogen nucleophile. |

| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equiv.) | Promotes formation of the palladium-amido complex. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent. |

| Temperature | 80-120 °C | Reaction temperature depends on substrate reactivity. |

Negishi and Stille Coupling Variants for Halogenated Quinolines

The Negishi and Stille reactions are powerful palladium- or nickel-catalyzed cross-coupling methods that further expand the possibilities for C-C bond formation at the halogenated positions of the quinoline ring. scilit.com

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This allows for the coupling of a wide range of alkyl, vinyl, and aryl groups to the quinoline core. The reaction can be catalyzed by both palladium and nickel complexes, with palladium generally offering higher yields and broader functional group compatibility. wikipedia.org The choice of ligand, such as electron-rich phosphines or N-heterocyclic carbenes, can significantly influence the reaction's efficiency. bucknell.edu

The Stille coupling employs organostannane (organotin) reagents. organic-chemistry.org A key advantage of organostannanes is their stability to air and moisture, making them easy to handle. libretexts.org The reaction is highly versatile, but a significant drawback is the toxicity of tin compounds. organic-chemistry.org Additives like copper(I) iodide or lithium chloride are often used to accelerate the transmetalation step, which is frequently rate-limiting. harvard.edu For halogenated quinolines, Stille coupling provides an effective means of introducing diverse organic fragments. scilit.com

For both reactions, the C4-Cl bond of this compound is expected to be more reactive than the C6-Cl bond.

Oxidation and Reduction Chemistry of the Quinoline Core and Substituents

The quinoline ring system can undergo both oxidation and reduction reactions, which can be influenced by the nature and position of its substituents.

Reduction: The heterocyclic pyridine ring of the quinoline system is susceptible to reduction. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The specific conditions (pressure, temperature, catalyst) determine the extent of reduction. The benzene portion of the quinoline is more resistant to reduction and typically requires more forcing conditions.

Oxidation: The quinoline core is generally stable to oxidation. However, under strong oxidizing conditions, the carbocyclic (benzene) ring can be cleaved. For instance, oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). The alkyl substituents on this compound also present sites for potential oxidation. The C2-methyl and C3-ethyl groups could be oxidized to carboxylic acids or alcohols, depending on the oxidant and reaction conditions. Furthermore, visible-light-mediated photoredox catalysis can achieve selective oxidation of N-benzylquinolinium salts to the corresponding quinolones. nih.gov

Nitrogen Heterocycle Reactivity: Quaternization and N-Oxidation Studies

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile and a base, leading to two fundamental reactions: quaternization and N-oxidation.

Quaternization: The nitrogen atom can be alkylated by reacting with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary quinolinium salt. google.comnih.gov In these salts, the nitrogen atom becomes positively charged. The presence of two electron-withdrawing chloro groups in this compound reduces the nucleophilicity of the nitrogen atom, potentially requiring more reactive alkylating agents or higher temperatures compared to unsubstituted quinoline. google.com

N-Oxidation: Treatment of the quinoline with an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding quinoline N-oxide. rsc.org This transformation places a formal positive charge on the nitrogen and a negative charge on the oxygen. N-oxidation activates the quinoline ring, particularly at the C2 and C4 positions, making it more susceptible to both nucleophilic and electrophilic attack. researchgate.net This increased reactivity can be exploited for further functionalization.

Photochemical and Electrochemical Reaction Pathways of this compound

The aromatic and heterocyclic nature of the quinoline ring system makes it amenable to photochemical and electrochemical transformations.

Photochemical Pathways: Quinolines can participate in various photochemical reactions. Upon absorption of UV light, the quinoline ring can be excited to higher energy states, leading to reactions such as cycloadditions or rearrangements. For example, visible light-mediated processes using photoredox catalysts can initiate radical reactions, enabling C-H functionalization of the quinoline ring under mild conditions. nih.gov The presence of chloro-substituents may also open pathways for photochemical C-Cl bond cleavage, leading to radical intermediates that can be trapped or undergo further reactions.

Electrochemical Pathways: The quinoline nucleus is electrochemically active. It can be reduced at a cathode, which can lead to selective dehalogenation. The C4-Cl bond, being more activated, would likely be reduced at a less negative potential than the C6-Cl bond. This provides a potential method for selective mono-dechlorination. Oxidatively, the quinoline ring can undergo electron transfer at an anode, potentially leading to the formation of radical cations that can react with nucleophiles present in the medium. Electrochemical methods have been reported for the halogenation of quinolone systems, highlighting the electrochemical reactivity of the quinoline core. nih.gov

Derivatization and Scaffold Engineering Based on 4,6 Dichloro 3 Ethyl 2 Methylquinoline

Design Principles for Structural Diversification of Quinoline (B57606) Scaffolds

The structural diversification of quinoline scaffolds, including 4,6-dichloro-3-ethyl-2-methylquinoline, is guided by several key design principles aimed at exploring chemical space and optimizing molecular properties. Quinoline is recognized as a "privileged structure" in medicinal chemistry, as its framework is found in numerous bioactive compounds. nih.govnih.gov The primary goal of diversification is to systematically alter the scaffold to enhance desired activities, improve selectivity, and optimize pharmacokinetic profiles. rsc.org

Key strategies for diversification include:

Functional Group Interconversion: The existing substituents on the this compound core—the chloro, ethyl, and methyl groups—are primary sites for modification. The chloro groups, in particular, are excellent handles for nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of new functional groups.

Positional Isomerism: Introducing substituents at other positions on the quinoline ring (e.g., C5, C7, C8) can significantly impact the molecule's steric and electronic properties. This can lead to profound changes in biological activity and target interaction. Studies have shown that substitution at the 4 and 8-positions of the quinoline ring can be particularly crucial for bioactivity. nih.govresearchgate.net

Scaffold Hopping and Ring Variation: While maintaining the core quinoline, modifications can involve altering the heterocyclic ring system itself, for instance, through cyclization of substituents to form fused ring systems. nih.gov This expands the structural diversity into new three-dimensional chemical spaces.

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar physicochemical properties. For example, a chloro group could be replaced with a trifluoromethyl group to modulate electronic properties and metabolic stability while maintaining a similar size.

These principles are often employed in a combinatorial fashion to generate a large and diverse library of compounds from a single, well-characterized starting scaffold like this compound.

Synthetic Strategies for Analogue Generation

Generating analogues of this compound involves a range of synthetic strategies, from high-throughput library synthesis to precise, late-stage modifications of the core structure.

Parallel Synthesis and Library Design Approaches

Parallel synthesis is a powerful strategy for rapidly generating a large number of distinct compounds for screening. uniroma1.it This approach involves spatially separating reactions in arrays (e.g., 96-well plates), allowing for the systematic variation of building blocks. For the this compound scaffold, a library could be designed by reacting the two chloro positions with a diverse set of nucleophiles.

For instance, a parallel synthesis campaign could utilize an array of amines, thiols, or alcohols to displace the chloro groups, yielding libraries of amino-, thioether-, and ether-substituted quinolines, respectively. The "split-and-mix" approach, originally developed for peptide synthesis, can also be adapted for small molecules on solid-phase supports to create even larger libraries. uniroma1.it

Table 1: Illustrative Parallel Synthesis Design for this compound Derivatives

| Scaffold Position | Reagent Set 1 (Amines) | Reagent Set 2 (Thiols) | Reagent Set 3 (Boronic Acids) |

|---|---|---|---|

| C4-Cl | Aniline (B41778) | Thiophenol | Phenylboronic acid |

| Piperidine | Ethanethiol | Naphthylboronic acid | |

| Morpholine | Propanethiol | Pyridinylboronic acid | |

| C6-Cl | Benzylamine | Cyclohexanethiol | Thienylboronic acid |

| Pyrrolidine | Benzyl (B1604629) mercaptan | Furanboronic acid | |

| Cyclohexylamine | tert-Butyl mercaptan | Indoleboronic acid |

This table represents a conceptual design for generating a combinatorial library through reactions like nucleophilic aromatic substitution or Suzuki cross-coupling at the chlorinated positions.

Fragment-Based Linkage Strategies for Quinoline Derivatives

Fragment-based drug discovery (FBDD) is a method where small, low-molecular-weight compounds (fragments) that bind to a biological target are identified and then optimized into more potent leads. researchoutreach.org One powerful optimization strategy is fragment linking, where two or more fragments that bind to adjacent sites on a target are connected via a chemical linker. researchgate.netbohrium.com

The this compound scaffold is well-suited to serve as the core linker in such a strategy. The two chloro-substituents at the 4- and 6-positions provide spatially distinct and chemically addressable points for attaching fragments. The rigid quinoline core ensures that the linked fragments are held in a defined orientation, which can be crucial for achieving high-affinity binding to the target. The design of the linker—in this case, the quinoline scaffold itself—is critical for maintaining the optimal binding poses of the individual fragments. researchgate.net

Rational Design of Quinoline-Based Molecular Probes for Research

Quinoline and its derivatives are highly attractive scaffolds for the development of molecular probes due to their intrinsic photophysical properties. crimsonpublishers.com Many quinoline compounds exhibit fluorescence, which can be modulated by introducing different functional groups. nih.gov This makes them ideal candidates for creating sensors for ions, small molecules, and biological macromolecules, as well as for live-cell imaging. nih.govcrimsonpublishers.com

The rational design of a molecular probe based on this compound would involve several steps:

Tuning Photophysical Properties: The chloro groups can be replaced with electron-donating or electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, thereby shifting the fluorescence emission wavelength and intensity. mdpi.com

Incorporating a Recognition Moiety: One of the chloro positions could be functionalized with a specific binding group (e.g., a chelator for metal ions like Zn²⁺) to create a selective sensor. nanobioletters.com Upon binding to the target analyte, the probe's fluorescence properties would change, providing a detectable signal.

Enhancing Biocompatibility: For biological applications, the scaffold can be modified with water-solubilizing groups or moieties that promote cell permeability. acs.org

The modular nature of the quinoline scaffold allows for the separate optimization of its signaling unit, recognition unit, and biocompatibility, facilitating the rational design of sophisticated research tools. nih.gov

Computational Assistance in Derivative Design and Lead Optimization

Computational chemistry plays a vital role in modern drug discovery and molecular design, offering powerful tools to guide the synthesis and optimization of new compounds. researchgate.net For the derivatization of this compound, several in silico methods can be employed to prioritize the most promising analogues for synthesis. ijprajournal.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate the three-dimensional structural features of a series of quinoline derivatives with their biological activity. mdpi.com These models generate contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of new, more potent compounds. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov By docking virtual libraries of derivatives of this compound into the active site of a target, researchers can estimate binding affinities (docking scores) and analyze key interactions (e.g., hydrogen bonds). researchgate.netnih.gov This helps in selecting candidates with the highest predicted potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding pose predicted by docking and providing a more accurate estimation of binding free energy. nih.gov

Table 2: Example of a Virtual Screening Workflow for Quinoline Derivatives

| Step | Computational Method | Purpose | Outcome |

|---|---|---|---|

| 1 | Pharmacophore Modeling | Identify key chemical features required for activity based on known active compounds. | A 3D model to filter virtual libraries. |

| 2 | Virtual Library Generation | In silico modification of the this compound scaffold. | A large set of virtual derivative structures. |

| 3 | Molecular Docking | Dock the virtual library against a target protein to predict binding modes and affinities. | A ranked list of compounds based on docking scores. |

| 4 | ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Filtering of candidates with poor drug-like properties. |

| 5 | MD Simulations | Simulate the behavior of the top-ranked ligand-protein complexes. | Confirmation of binding stability and refined energy calculations. |

This table outlines a typical computational workflow used to rationally design and prioritize novel derivatives for synthesis and biological testing.

By integrating these computational approaches, the design process becomes more efficient and rational, increasing the probability of success in developing novel quinoline-based molecules with desired properties.

Computational Chemistry and Theoretical Modeling of 4,6 Dichloro 3 Ethyl 2 Methylquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 4,6-Dichloro-3-ethyl-2-methylquinoline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can provide detailed information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijpras.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. ijpras.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted quinolines, the nature and position of substituents significantly influence these orbital energies and the resulting energy gap. ijpras.com

Table 1: Representative Data from DFT Calculations on Substituted Quinolines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline (B57606) | -6.58 | -1.12 | 5.46 |

| 4-amino quinoline | -5.98 | -0.87 | 5.11 |

| 4-carbonyl quinoline | -7.12 | -2.15 | 4.97 |

| 4-carboxyl quinoline | -7.23 | -2.28 | 4.95 |

Note: This table presents illustrative data for different quinoline derivatives to show the effect of substituents on electronic properties. The exact values for this compound would require specific calculations.

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data. researchgate.net For this compound, these calculations can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. ekb.eg

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an experimental spectrum. Similarly, TD-DFT can predict the electronic transitions responsible for UV-Vis absorption, providing information about the wavelengths of maximum absorption (λmax). researchgate.net The calculated NMR chemical shifts for the ¹H and ¹³C atoms can also be compared with experimental data to confirm the molecular structure. ekb.eg

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring and the chlorine atoms, indicating regions that are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. This analysis helps in understanding intermolecular interactions and predicting how the molecule might interact with other chemical species. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its flexible ethyl group. researchgate.net Furthermore, by simulating the molecule in a solvent or in the presence of other molecules, MD can shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to assess the stability and flexibility of the molecule. researchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

DFT calculations are also a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For reactions involving this compound, theoretical studies can be used to investigate various possibilities, such as nucleophilic substitution at the chloro-substituted positions or electrophilic substitution on the quinoline ring. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to model the addition of a nucleophile to the ring and the subsequent departure of a chloride ion, determining the energetics of the process and the structure of the transition state. mdpi.com Such studies are crucial for understanding the reactivity of the molecule and for designing new synthetic routes.

Structure-Activity Relationship (SAR) Modeling Principles and Molecular Descriptors for Quinoline Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing new drugs and predicting their biological activity. nih.govbenthamdirect.com These studies aim to correlate the chemical structure of a series of compounds with their observed biological effects.

For quinoline analogues, various molecular descriptors can be calculated and used in SAR/QSAR models. These descriptors can be broadly categorized as:

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule. dergipark.org.tr

Steric descriptors: Including molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the molecule. rsc.org

Topological descriptors: Which are numerical representations of the molecular structure.

By developing a QSAR model based on a set of quinoline derivatives with known biological activity, it is possible to predict the activity of new, unsynthesized compounds like this compound. mdpi.commdpi.com These models can guide the modification of the lead structure to enhance its desired biological activity. nih.gov

Table 2: Common Molecular Descriptors Used in SAR/QSAR Studies of Quinoline Analogues

| Descriptor Category | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Solvent accessible surface area (SASA) |

In Silico Retrosynthetic Analysis for Quinoline Derivatives

In silico retrosynthetic analysis has emerged as a powerful tool in modern organic chemistry, leveraging computational power to devise efficient synthetic pathways for complex molecules. This approach utilizes sophisticated algorithms and databases of chemical reactions to deconstruct a target molecule into simpler, commercially available starting materials. For a polysubstituted quinoline derivative such as this compound, several classical synthetic strategies can be computationally explored to predict the most viable synthetic routes.

The primary goal of this analysis is to identify key bond disconnections in the target molecule that correspond to reliable and high-yielding chemical reactions. For the quinoline core, established methods like the Combes, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses provide the foundational logic for retrosynthetic disconnections. Computational models can evaluate the feasibility of these pathways by considering factors such as the electronic and steric effects of the substituents on the quinoline ring.

A hypothetical in silico retrosynthetic analysis of this compound would likely propose disconnections based on these well-known quinoline syntheses. The following sections outline plausible retrosynthetic pathways as might be generated by computational software.

A. Friedländer Annulation Approach

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. Computationally, this is a highly favored disconnection due to its convergence and frequent use in quinoline synthesis.

Disconnection: The primary disconnection occurs between the N1-C2 and C3-C4 bonds of the quinoline ring.

Precursors: This disconnection suggests two key precursors:

A 2-amino-5-chlorophenyl ethyl ketone.

Propanal or its equivalent.

The in silico analysis would assess the reactivity of these precursors. The software would predict that the enolate of propanal (or a related enolizable carbonyl compound) would readily condense with the 2-amino-5-chlorophenyl ethyl ketone, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The computational model would also consider the potential for side reactions and suggest optimal reaction conditions, such as the use of a base or acid catalyst, to maximize the yield of the desired product.

B. Combes Quinoline Synthesis Approach

The Combes synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. This is another common strategy for constructing the quinoline core.

Disconnection: The disconnection strategy is similar to the Friedländer approach, targeting the bonds forming the pyridine (B92270) ring of the quinoline system.

Precursors:

A substituted β-diketone, specifically 2-ethyl-1,3-butanedione.

A computational platform would analyze the reaction mechanism, starting with the formation of a Schiff base between the 4-chloroaniline and one of the carbonyl groups of the β-diketone. The subsequent acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration, would be modeled to predict its feasibility. The software would evaluate the regioselectivity of the cyclization, which is a critical factor in the synthesis of polysubstituted quinolines.

C. Conrad-Limpach-Knorr Synthesis Approach

This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). For the target molecule, a subsequent chlorination step would be necessary.

Disconnection: The initial disconnection would lead to a 4-hydroxyquinoline (B1666331) intermediate.

Precursors:

4-Chloroaniline.

Ethyl 2-ethylacetoacetate.

The computational analysis would model the initial condensation to form an enamine, followed by a thermal cyclization to yield 4-hydroxy-6-chloro-3-ethyl-2-methylquinoline. A subsequent step, the chlorination of the hydroxyl group at the 4-position, would be identified as necessary. The software could then search for appropriate chlorinating agents (e.g., POCl₃, SOCl₂) and predict the reaction conditions for this transformation.

D. Doebner-von Miller Reaction Approach

This reaction typically involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.

Disconnection: This approach involves a more complex disconnection of the pyridine ring.

Precursors:

4-Chloroaniline.

An α,β-unsaturated ketone, such as 3-penten-2-one.

The in silico analysis would model the initial Michael addition of the aniline to the unsaturated ketone, followed by cyclization and oxidation to form the aromatic quinoline ring. The computational tool would assess the likelihood of this reaction sequence and might flag the potential for the formation of regioisomers, depending on the precise nature of the reactants and conditions.

Interactive Data Table of Proposed Retrosynthetic Pathways

| Synthetic Approach | Key Disconnection | Precursor 1 | Precursor 2 | Key Intermediate |

| Friedländer Annulation | N1-C2, C3-C4 | 2-Amino-5-chlorophenyl ethyl ketone | Propanal | in situ enolate/enamine |

| Combes Synthesis | N1-C2, C4-C4a | 4-Chloroaniline | 2-Ethyl-1,3-butanedione | Schiff base |

| Conrad-Limpach | N1-C2, C4-C4a | 4-Chloroaniline | Ethyl 2-ethylacetoacetate | 4-Hydroxy-6-chloro-3-ethyl-2-methylquinoline |

| Doebner-von Miller | N1-C8a, C2-C3 | 4-Chloroaniline | 3-Penten-2-one | Dihydroquinoline derivative |

Advanced Spectroscopic and Crystallographic Investigations of 4,6 Dichloro 3 Ethyl 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. uncw.edu For a molecule like 4,6-Dichloro-3-ethyl-2-methylquinoline, with its distinct proton and carbon environments, NMR provides invaluable data on connectivity, spatial proximity, and molecular motion. researchgate.net

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of individual nuclei, multi-dimensional (2D) NMR experiments are essential for the unambiguous assignment of signals and the complete elucidation of complex structures. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl group (CH₃-CH₂). It would also show correlations between adjacent protons on the quinoline (B57606) ring system, such as H-5, H-7, and H-8, helping to definitively assign their positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would link each proton signal of this compound to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum. For instance, the proton signal for the C-2 methyl group would show a cross-peak with the C-2 methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis as it detects through-space interactions between protons that are physically close to each other, typically within 5 Å, regardless of whether they are connected through bonds. For this molecule, a NOESY experiment could reveal spatial proximity between the protons of the C-2 methyl group and the C-3 ethyl group, providing insight into the preferred rotational conformation of the ethyl substituent relative to the quinoline plane. Correlations between the ethyl group protons and the H-5 proton on the quinoline ring could also be observed, further defining the molecule's solution-state conformation. nih.gov

The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from analogous substituted quinolines. rsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) |

| C2-CH₃ | ~2.7 | ~23 | - | C2-CH₃ |

| C3-CH₂CH₃ | ~2.8 (CH₂) | ~25 (CH₂) | C3-CH₂CH₃ | C3-CH₂CH₃ |

| C3-CH₂CH₃ | ~1.3 (CH₃) | ~15 (CH₃) | C3-CH₂CH₃ | C3-CH₂CH₃ |

| H-5 | ~8.0 | ~128 | H-7 | C-5 |

| H-7 | ~7.6 | ~133 | H-5, H-8 | C-7 |

| H-8 | ~7.8 | ~126 | H-7 | C-8 |

| C-2 | - | ~159 | - | - |

| C-3 | - | ~138 | - | - |

| C-4 | - | ~147 | - | - |

| C-4a | - | ~125 | - | - |

| C-6 | - | ~132 | - | - |

| C-8a | - | ~146 | - | - |

Variable Temperature (VT) NMR experiments are conducted to investigate dynamic processes such as conformational exchange or restricted rotation. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence, which provide quantitative information about the energy barriers of these dynamic processes. ox.ac.uknih.gov

For this compound, a key area of interest would be the rotation of the C3-ethyl group. At low temperatures, this rotation might become slow enough on the NMR timescale to give rise to distinct signals for conformationally non-equivalent protons (rotamers). As the temperature is increased, the rate of rotation would increase, leading to the broadening and eventual coalescence of these signals into a time-averaged peak. ox.ac.uk Analysis of these spectral changes would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier of the ethyl group. Such studies provide insight into the steric hindrance imposed by the adjacent C-2 methyl and C-4 chloro substituents. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's solid-state conformation. Although a crystal structure for this compound is not publicly available, analysis of related structures provides a strong basis for understanding its likely solid-state characteristics. nih.govnih.gov

In the solid state, molecules arrange themselves into a crystal lattice influenced by various non-covalent intermolecular interactions. For quinoline derivatives, π-π stacking interactions are a common and important feature. nih.govuncw.edu The planar aromatic quinoline rings can stack on top of each other, typically with centroid-centroid distances in the range of 3.6 to 4.2 Å. nih.govresearchgate.net

In the crystal lattice of this compound, one would expect to observe such π-π stacking interactions between the quinoline cores of adjacent molecules. Additionally, weak C-H···Cl or C-H···N hydrogen bonds may play a role in stabilizing the crystal packing. The orientation of the ethyl and methyl groups would significantly influence how the molecules pack, potentially leading to layered or herringbone motifs. nih.govresearchgate.net The analysis of crystal structures of similar compounds, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate, reveals that molecules often arrange in sheets or layers stabilized by these types of interactions. nih.gov

The table below shows representative crystallographic data for a related substituted quinoline, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.netresearchgate.net

| Parameter | Example Value (from a related structure) |

| Chemical Formula | C₁₃H₁₂ClNO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0391 (5) |

| b (Å) | 7.2986 (6) |

| c (Å) | 13.4323 (12) |

| α (°) | 98.238 (6) |

| β (°) | 90.123 (5) |

| γ (°) | 96.429 (6) |

| Volume (ų) | 582.16 (9) |

| Z (molecules/unit cell) | 2 |

| Key Interactions | π-π stacking [centroid-centroid distance = 3.6774 (9) Å] |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly critical in the pharmaceutical industry. For quinoline derivatives, subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs. The specific substitution pattern on the quinoline ring, including the presence of chloro, methyl, and ethyl groups in this compound, will influence the landscape of possible intermolecular interactions, thereby affecting the likelihood and nature of polymorphism.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound and its functional groups. mdpi.com

For this compound, the spectra would be characterized by vibrations associated with the quinoline core and its substituents.

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the methyl and ethyl groups, found in the 2980-2850 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the aromatic quinoline ring system would produce a series of sharp bands in the 1650-1450 cm⁻¹ region. mdpi.com

C-H bending: Aliphatic C-H bending modes for the methyl and ethyl groups would appear around 1460 cm⁻¹ and 1380 cm⁻¹. mdpi.com

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the 800-600 cm⁻¹ region of the fingerprint range. The exact positions would be sensitive to their location on the aromatic ring.

Ring bending modes: Out-of-plane C-H bending and quinoline ring deformation modes would appear below 900 cm⁻¹, providing further fingerprint information. mdpi.com

The following table summarizes the expected characteristic vibrational frequencies for this compound. mdpi.comnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=N Stretch (Quinoline Ring) | ~1630 - 1590 |

| C=C Stretch (Aromatic Ring) | ~1590 - 1450 |

| CH₂/CH₃ Bending | ~1460, 1380 |

| =C-H Out-of-Plane Bending | ~900 - 700 |

| C-Cl Stretch | ~800 - 600 |

Electronic Absorption and Emission Spectroscopy for Understanding Chromophore Properties

The substitution pattern on the quinoline core, including the presence of chloro, ethyl, and methyl groups, is expected to influence the precise wavelengths of maximum absorption (λmax) and the molar absorptivity (ε). Halogen atoms, such as chlorine, can have a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption spectrum depending on their position and electronic interactions with the π-system. Alkyl groups typically induce small bathochromic shifts.

Fluorescence properties of quinoline derivatives are also highly dependent on their molecular structure and environment. While many quinoline compounds are known to be fluorescent, specific data on the emission maxima, quantum yields, and fluorescence lifetimes for this compound have not been reported. The presence of heavy atoms like chlorine can sometimes lead to quenching of fluorescence due to enhanced intersystem crossing. A comprehensive study involving the measurement of its UV-Vis and fluorescence spectra would be necessary to fully characterize the chromophoric and luminescent properties of this specific compound.

Interactive Data Table: Electronic Absorption and Emission Data (No specific experimental data is available for this compound in the reviewed literature.)

| Parameter | Value | Solvent |

| Absorption Maxima (λmax) | Data not available | |

| Molar Absorptivity (ε) | Data not available | |

| Emission Maxima (λem) | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

A detailed mass spectrometric analysis and elucidation of the specific fragmentation pathways for this compound are not extensively documented in the available scientific literature. However, general principles of mass spectrometry of quinoline derivatives allow for the prediction of its likely fragmentation behavior under electron ionization (EI).

The molecular ion peak (M+) would be expected, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms, with the (M+2)+ and (M+4)+ peaks having significant relative intensities due to the natural abundance of the 37Cl isotope.

The fragmentation of alkylquinolines often involves processes such as the loss of a hydrogen radical to form a stable ion, or the cleavage of the alkyl side chain. For this compound, fragmentation could be initiated by the loss of a methyl radical (•CH3) from the ethyl group (β-cleavage) or from the 2-position. Another common fragmentation pathway for quinolines is the expulsion of a molecule of hydrogen cyanide (HCN).

A high-resolution mass spectrometry (HRMS) analysis would be required to determine the exact elemental composition of the fragment ions and to propose definitive fragmentation mechanisms.

Interactive Data Table: Postulated Mass Spectrometry Fragmentation Data (The following table is based on general fragmentation patterns of related compounds, as specific experimental data for this compound is not available.)

| m/z (postulated) | Proposed Fragment | Proposed Loss |

| [M]+ | Molecular ion | - |

| [M-15]+ | Loss of methyl radical | •CH3 |

| [M-28]+ | Loss of ethene | C2H4 |

| [M-29]+ | Loss of ethyl radical | •C2H5 |

| [M-35/37]+ | Loss of chlorine radical | •Cl |

| [M-HCN]+ | Loss of hydrogen cyanide | HCN |

Exploration of Molecular Recognition and Biochemical Pathway Modulation in Vitro Research Focus

Theoretical and Experimental Approaches to Ligand-Target Interactions In Vitro

Comprehensive searches have failed to locate any studies that have investigated the ligand-target interactions of 4,6-dichloro-3-ethyl-2-methylquinoline.

Molecular Docking and Affinity Prediction for Target Proteins

There are currently no published molecular docking studies for this compound. While research on other substituted quinolines has utilized computational methods to predict binding affinities for various protein targets—such as HIV reverse transcriptase, farnesyltransferase, and lactate (B86563) dehydrogenase—this specific compound has not been the subject of such investigations. Consequently, there is no data available regarding its predicted binding modes or affinity for any protein.

Enzyme Inhibition Studies In Vitro and Mechanistic Insight

No in vitro enzyme inhibition assays have been reported for this compound. The scientific literature contains numerous examples of quinoline (B57606) derivatives that have been evaluated as inhibitors of various enzymes, including dihydroorotate (B8406146) dehydrogenase and proteasome. However, the inhibitory activity and mechanism of action for this compound remain uninvestigated.

Receptor Binding Assays In Vitro

There is no publicly available data from in vitro receptor binding assays for this compound. While related compounds, such as certain dichloroquinoline carboxylates, have been synthesized as intermediates for ligands of the GABAA receptor, the binding profile of this compound at this or any other receptor has not been determined.

Investigation of this compound as a Mechanistic Probe for Biological Processes

Due to the absence of primary research on its biological activity, this compound has not been utilized as a mechanistic probe to investigate any biological processes. Its potential utility as a tool compound in chemical biology is yet to be explored.

Structure-Based Design Principles for Modulators of Biochemical Pathways

Without any data on the interactions of this compound with a biological target, it is not possible to derive any structure-based design principles for the modulation of biochemical pathways. The specific contributions of the chloro, ethyl, and methyl substituents on the quinoline scaffold to target binding and activity are currently unknown.

Future Perspectives and Emerging Research Avenues for 4,6 Dichloro 3 Ethyl 2 Methylquinoline

Application of Machine Learning and Artificial Intelligence in Quinoline (B57606) Chemistry Research

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools to predict molecular properties, design synthetic pathways, and accelerate the discovery of new functional molecules. For a compound like 4,6-Dichloro-3-ethyl-2-methylquinoline, these computational approaches can significantly expedite its investigation.

ML models, trained on large datasets of known quinoline derivatives, can predict a range of properties for this compound, including its potential biological activities, toxicity, and physicochemical characteristics. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, can establish correlations between the structural features of quinoline derivatives and their biological effects, thereby guiding the rational design of new analogues of this compound with enhanced potency or selectivity. acs.org

Furthermore, AI algorithms can be employed to devise novel and efficient synthetic routes. By analyzing vast reaction databases, these tools can suggest optimal reaction conditions, catalysts, and starting materials, potentially uncovering more sustainable and cost-effective methods for the synthesis of this compound and its derivatives. nih.gov This predictive power allows researchers to prioritize experimental efforts on the most promising avenues, saving time and resources. nih.gov

Table 1: Applications of AI/ML in Quinoline Research

| Application Area | Description | Potential Impact on this compound |

| Property Prediction | Utilizes algorithms to forecast biological activity, toxicity, solubility, etc. | Rapidly assess potential therapeutic or material applications. |

| Synthesis Planning | AI-driven retrosynthesis to identify novel and efficient synthetic routes. | Discover more sustainable and economical production methods. |

| De Novo Design | Generates novel molecular structures with desired properties. | Design derivatives with optimized performance for specific applications. |

| Reaction Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature). | Improve yield and reduce byproducts in synthetic processes. |

Development of Novel Synthetic Routes and Sustainable Methodologies

Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The future of synthesizing this compound will undoubtedly focus on the development of greener and more sustainable methodologies. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-assisted synthesis. meilerlab.org

Expansion of Derivatization Capabilities for Advanced Materials Science (e.g., Optoelectronics) or Chemical Biology Tool Development